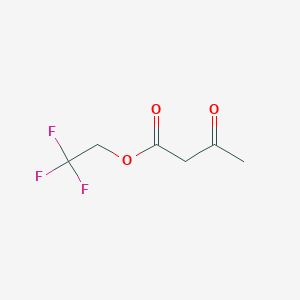

2,2,2-Trifluoroethyl 3-oxobutanoate

Description

2,2,2-Trifluoroethyl 3-oxobutanoate is a fluorinated ester characterized by a trifluoroethyl group (-CF₂CH₃) attached to the oxygen atom of a 3-oxobutanoate (β-keto ester) moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the reactivity of the β-keto ester group, making it valuable in organic synthesis, particularly in fluorinated intermediate preparation for pharmaceuticals and agrochemicals.

Properties

CAS No. |

29816-98-6 |

|---|---|

Molecular Formula |

C6H7F3O3 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 3-oxobutanoate |

InChI |

InChI=1S/C6H7F3O3/c1-4(10)2-5(11)12-3-6(7,8)9/h2-3H2,1H3 |

InChI Key |

WYVJHLQPKOHCOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,2-trifluoroethyl 3-oxobutanoate with structurally related fluorinated β-keto esters, based on available evidence:

Key Observations:

Structural Differences: The trifluoroethyl group in the target compound contrasts with the trifluorophenyl and tetrafluoroalkyl groups in analogs. Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate has a higher fluorine density on the β-keto chain, which may enhance electron-withdrawing effects and acidity of the α-hydrogen .

Reactivity: β-Keto esters with trifluoroethyl groups are expected to exhibit enhanced stability toward hydrolysis compared to non-fluorinated esters due to fluorine’s inductive effects. The trifluorophenyl analog (CAS 1151240-88-8) is tailored for drug discovery, as aryl fluorides often improve metabolic stability and binding affinity in bioactive molecules .

Industrial methods for related fluorinated intermediates (e.g., HCFC-133a ammonolysis for trifluoroethylamine ) suggest feasible scalability.

Research Findings and Limitations

- Ethyl 3-Oxo-4-(2,4,5-Trifluorophenyl)Butanoate: This compound’s high hydrogen bond acceptor count (6) and lipophilicity (XLogP3 = 2.2) make it suitable for crossing biological membranes, aligning with its use in kinase inhibitor synthesis .

- Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate: Its tetrafluoro substitution likely increases electrophilicity at the carbonyl, favoring nucleophilic additions or cyclocondensations .

Gaps in Data:

- Direct experimental data (e.g., melting point, solubility, or spectroscopic details) for this compound is absent in the provided evidence.

- Comparative reactivity studies (e.g., hydrolysis rates or catalytic applications) between these analogs are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.